(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide
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Overview
Description
“5-(4-Dimethylaminobenzylidene)-rhodanine” is a chemical compound with the molecular formula C₁₂H₁₂N₂OS₂ and a molar mass of 264.37 g/mol . It is used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “5-(4-Dimethylaminobenzylidene)-rhodanine” consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms .Physical And Chemical Properties Analysis
This compound has a melting point of 275 - 280 °C and decomposes at these temperatures . It has a bulk density of 225 kg/m3 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide, also known as N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide.
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Research has demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria . This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Properties
Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. It induces apoptosis (programmed cell death) in cancer cells by activating specific cellular pathways . This property is particularly valuable for developing targeted cancer therapies that minimize damage to healthy cells while effectively eliminating cancerous ones.
Antioxidant Activity
The compound has been found to possess strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells . This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in aging and various diseases, including cancer and neurodegenerative disorders.
Material Science Applications
Beyond its biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance their properties. For example, it can be used to improve the thermal stability and mechanical strength of certain materials, making them more suitable for industrial applications.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . The compound’s interaction with tyrosinase is key to its biological activity.
Mode of Action
The compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate and thus inhibiting its activity . This interaction is facilitated by the compound’s β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold, which is similar to the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, a known inhibitory structure for tyrosinase .
Biochemical Pathways
By inhibiting tyrosinase, the compound disrupts the melanogenesis pathway , which leads to the production of melanin . This results in a decrease in melanin production, which can have various downstream effects depending on the context, such as lightening the color of skin or hair.
Result of Action
The compound’s inhibition of tyrosinase leads to a significant and concentration-dependent decrease in intracellular melanin content . This anti-melanogenic effect is due to the inhibition of tyrosinase activity . In vitro assays using B16F10 melanoma cells have shown that the compound’s anti-melanogenic effects are considerably greater than those of kojic acid, a commonly used tyrosinase inhibitor .
properties
IUPAC Name |
N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-13-4-8-15(9-5-13)18(24)21-23-19(25)17(27-20(23)26)12-14-6-10-16(11-7-14)22(2)3/h4-12H,1-3H3,(H,21,24)/b17-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEVQHHRRNMFAB-ATVHPVEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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